Flosulide

Catalog No.
S007107
CAS No.
80937-31-1
M.F
C16H13F2NO4S
M. Wt
353.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flosulide

CAS Number

80937-31-1

Product Name

Flosulide

IUPAC Name

N-[6-(2,4-difluorophenoxy)-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide

Molecular Formula

C16H13F2NO4S

Molecular Weight

353.3 g/mol

InChI

InChI=1S/C16H13F2NO4S/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3

InChI Key

CXJONBHNIJFARE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F

Synonyms

6-(2,4-difluorophenoxy)-5-methylsulfonylamino-1-indanone, CGP 28238, CGP-28238, flosulide, ZK 38997

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=C(C=C(C=C3)F)F

The exact mass of the compound Flosulide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action

COX enzymes are involved in the production of prostaglandins, which play a role in inflammation, pain, and fever. COX-2 is the enzyme primarily responsible for the production of prostaglandins during inflammation. Flosulide aimed to selectively inhibit COX-2, thereby reducing inflammation without affecting the protective effects of COX-1, another enzyme in the COX family [].

Research Findings

Studies conducted in the early stages of research showed promise for Flosulide's anti-inflammatory properties. Animal models suggested it could be effective in reducing inflammation and pain []. Additionally, some research indicated that Flosulide might be better tolerated than other NSAIDs (nonsteroidal anti-inflammatory drugs) as it caused less damage to the stomach lining in endoscopic studies [, ].

Flosulide is a synthetic compound recognized for its anti-inflammatory properties, primarily functioning as a selective inhibitor of cyclooxygenase-2 (COX-2). Its chemical structure is denoted by the formula C₁₆H₁₃F₂NO₄S, and it is characterized by a sulfonamide group that contributes to its pharmacological activity. Flosulide is often compared to other non-steroidal anti-inflammatory drugs (NSAIDs), particularly nimesulide, due to its structural similarities and therapeutic effects .

, particularly in its interactions with biological systems. As a COX-2 inhibitor, it interferes with the enzymatic conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. The mechanism involves the binding of flosulide to the active site of COX-2, preventing substrate access and subsequent prostaglandin synthesis .

Additionally, flosulide can undergo modifications through acylation and sulfonylation reactions, which enhance its pharmacological profile. Research has shown that derivatives of flosulide can be synthesized through these methods, yielding compounds with varying degrees of COX-2 selectivity and anti-inflammatory potency .

Flosulide demonstrates significant biological activity as an anti-inflammatory agent. Its potency in inhibiting the respiratory burst in polymorphonuclear leukocytes (PMNs) has been noted to exceed that of nimesulide at certain concentrations . In animal studies, flosulide has shown efficacy in reducing inflammation and pain associated with various conditions, including arthritis and other inflammatory diseases. It also possesses analgesic and antipyretic properties, making it versatile in therapeutic applications .

The synthesis of flosulide typically involves several steps:

  • Starting Materials: The synthesis often begins with natural precursors such as safrole.
  • Chemical Modifications: Key reactions include acylation and sulfonylation to introduce functional groups that enhance biological activity.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Specific methods for synthesizing flosulide have been documented, detailing the reaction conditions and reagents used to achieve optimal results .

Flosulide is primarily used in the treatment of inflammatory conditions due to its selective inhibition of COX-2. Its applications include:

  • Management of Pain: Used for alleviating pain associated with arthritis and other inflammatory disorders.
  • Anti-inflammatory Treatment: Effective in reducing inflammation in various clinical settings.
  • Research Tool: Employed in pharmacological studies to explore COX inhibition mechanisms and the development of new NSAIDs .

Studies on flosulide have focused on its interactions within biological systems, particularly concerning COX enzymes. Research indicates that flosulide selectively inhibits COX-2 without significantly affecting COX-1 activity, which is crucial for maintaining gastric mucosa integrity . This selectivity may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs.

Furthermore, interaction studies have revealed that flosulide can modulate leukocyte function, influencing inflammatory responses at cellular levels .

Flosulide shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeCOX SelectivityKey Features
NimesulideSulfonamideNon-selectiveKnown for its analgesic properties
CelecoxibSulfonamideSelectiveDeveloped specifically for COX-2 inhibition
RofecoxibSulfonamideSelectiveWithdrawn due to cardiovascular risks

Uniqueness of Flosulide:

  • Flosulide's unique combination of anti-inflammatory, analgesic, and antipyretic activities distinguishes it from other NSAIDs.
  • Its enhanced selectivity for COX-2 over COX-1 offers potential advantages in minimizing adverse effects while maintaining therapeutic efficacy.

The development of synthetic methodologies for Flosulide production has undergone significant evolution since its initial discovery and development by pharmaceutical researchers. Early approaches to Flosulide synthesis were rooted in traditional organic chemistry methodologies that focused on constructing the complex heterocyclic framework containing the indanone core with its characteristic methanesulfonamide and fluorophenoxy substituents [1] [2].

The first generation of synthetic routes emerged in the 1980s and 1990s, coinciding with the broader development of selective cyclooxygenase-2 inhibitors as anti-inflammatory agents [3]. These initial methodologies relied heavily on multi-step linear synthetic approaches that built the molecular scaffold through sequential functional group transformations. The historical approach typically involved the preparation of substituted aniline derivatives followed by cyclization reactions to form the indanone ring system [1].

Early synthetic strategies were influenced by the successful methodologies developed for related sulfonamide-containing non-steroidal anti-inflammatory drugs such as nimesulide [4] [5]. These approaches provided valuable insights into the construction of methanesulfonamide-containing aromatic systems but required adaptation for the specific structural requirements of Flosulide [4].

The evolution of synthetic routes demonstrated progressive improvements in efficiency, yield optimization, and reaction conditions. Later developments incorporated advances in transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which enabled more efficient installation of the fluorophenoxy group [6]. Modern synthetic approaches have benefited from improvements in cyclization methodologies and the development of more selective reaction conditions [7] [8].

Key Reaction Mechanisms in Heterocyclic Core Formation

The construction of Flosulide's heterocyclic core represents one of the most critical aspects of its synthetic production. The formation of the indanone ring system requires careful consideration of cyclization mechanisms that can accommodate the specific substitution patterns present in the final structure [9] [7].

The primary mechanism for heterocyclic core formation involves intramolecular cyclization reactions that proceed through electrophilic aromatic substitution pathways [9]. The benzothiazole-related chemistry provides important mechanistic insights, as these systems share similar sulfur and nitrogen-containing heterocyclic characteristics with Flosulide's core structure [7]. The cyclization process typically involves the formation of carbon-carbon bonds through Friedel-Crafts acylation or related electrophilic processes [9].

Modern approaches to heterocyclic core formation have incorporated palladium-catalyzed carbon-hydrogen bond functionalization followed by intramolecular cyclization [6]. These methodologies offer improved selectivity and functional group tolerance compared to traditional approaches. The carbon-hydrogen cyclization processes enable efficient preparation of various heterocyclic frameworks with good to high yields and excellent functional group compatibility [6].

Radical cyclization mechanisms have also been explored for the construction of similar heterocyclic systems, though these approaches require careful optimization to avoid competing side reactions [8]. The mechanistic understanding of cyclization processes has been enhanced through computational studies that provide insights into reaction pathways and transition states [10].

The formation of the indanone ring system specifically benefits from optimized reaction conditions that favor intramolecular cyclization while minimizing intermolecular side reactions [11]. Temperature control, solvent selection, and catalyst choice all play crucial roles in determining the efficiency of the cyclization process [7].

Sulfonylation Strategies for Methanesulfonamide Incorporation

The incorporation of the methanesulfonamide group represents a critical structural element in Flosulide synthesis that requires specialized synthetic strategies. Various sulfonylation approaches have been developed to achieve efficient installation of this functional group while maintaining compatibility with other structural elements [4] [12] [13].

Classical sulfonylation methods involve the use of methanesulfonyl chloride as the primary electrophilic sulfonylating agent [4] [5]. These reactions typically proceed through nucleophilic substitution mechanisms where amino groups attack the electrophilic sulfur center of the sulfonyl chloride [4]. The reaction conditions must be carefully controlled to achieve high yields while avoiding competing reactions or degradation of sensitive functional groups [5].

Alternative sulfonylation strategies have been developed that utilize sulfur dioxide surrogates and oxidative coupling approaches [12]. These methods offer advantages in terms of functional group tolerance and reaction conditions. The use of sodium arylsulfinates as sulfur sources has emerged as an effective approach for sulfonamide synthesis under mild conditions [12].

Modern sulfonylation techniques incorporate the use of fluorosulfonylating reagents and sulfur fluoride exchange chemistry [14] [15]. These approaches enable the preparation of sulfonamides through novel mechanistic pathways that offer improved selectivity and efficiency. The development of bench-stable fluorosulfonylating reagents has simplified the practical implementation of these methodologies [14].

Three-component coupling reactions have been developed that enable the direct formation of sulfonamides from simple starting materials [12]. These approaches utilize copper catalysis and potassium pyrosulfite as a sulfur dioxide source, enabling efficient sulfonamide formation in a single synthetic operation [12].

Optimization of sulfonylation conditions requires careful consideration of reaction parameters including temperature, solvent, base selection, and reaction time [4] [5]. The presence of electron-withdrawing or electron-donating substituents on the aromatic ring system can significantly influence the reactivity and selectivity of sulfonylation reactions [4].

Fluorophenoxy Group Installation Techniques

The installation of the difluorophenoxy group in Flosulide synthesis requires specialized techniques that can efficiently form ether linkages while accommodating the presence of fluorine substituents. Various methodologies have been developed to address the unique challenges associated with fluorinated phenol coupling reactions [16] [17].

Traditional ether formation approaches rely on nucleophilic substitution reactions between phenolate anions and appropriate electrophilic partners [16]. The presence of fluorine substituents significantly influences the reactivity of both nucleophilic and electrophilic components, requiring optimization of reaction conditions to achieve efficient coupling [16].

Palladium-catalyzed carbon-oxygen cross-coupling reactions have emerged as powerful tools for fluorophenoxy group installation [17]. These methodologies enable the formation of aryl ether bonds under mild conditions with excellent functional group tolerance. The use of palladium catalysts allows for the coupling of aryl halides with fluorinated phenols through oxidative addition and reductive elimination pathways [17].

Difluoromethylation strategies provide alternative approaches for introducing fluorinated ether linkages [16]. The use of difluoromethyltriflate as a non-ozone-depleting liquid reagent enables rapid difluoromethylation of phenols under mild conditions [16]. These reactions proceed through difluorocarbene intermediates that react with phenolate anions to form the desired ether products [16].

One-pot synthetic sequences have been developed that combine multiple transformations to achieve efficient fluorophenoxy group installation [16]. These approaches include sequential carbon-hydrogen borylation, oxidation, and difluoromethylation reactions that convert arenes directly to fluorinated ethers [16].

The mechanistic understanding of fluorophenoxy group formation has been enhanced through studies of difluorocarbene chemistry and its reactivity with nucleophilic partners [18]. The involvement of palladium-difluorocarbene complexes in catalytic coupling reactions provides new opportunities for efficient fluorinated ether synthesis [18].

Purification and Isolation Optimization Protocols

The purification and isolation of Flosulide requires specialized protocols that address the unique physicochemical properties of this sulfonamide-containing pharmaceutical compound. Effective purification strategies must consider factors including solubility, stability, and the presence of structurally related impurities [19] [20] [21].

Traditional purification approaches rely on recrystallization techniques that exploit differences in solubility between the desired product and impurities [19]. The selection of appropriate solvents and recrystallization conditions is critical for achieving high purity while maintaining acceptable yields [19]. Common recrystallization solvents for sulfonamide compounds include alcohols, ethyl acetate, and aqueous-organic solvent mixtures [19].

Chromatographic purification methods provide powerful tools for the separation and isolation of Flosulide from synthetic mixtures [21]. Preparative liquid chromatography enables the efficient separation of target compounds based on differences in retention times and selectivity [21]. Ultra-fast preparative and purification liquid chromatography systems have been developed that automate the processes of fractionation, concentration, and purification [21].

Advanced purification protocols incorporate the use of trapping columns and online washing procedures to remove impurities and counter ions [21]. These systems enable the automated processing of complex synthetic mixtures with minimal manual intervention while achieving high purity standards [21].

Aqueous biphasic systems have been investigated as environmentally friendly alternatives for the extraction and purification of pharmaceutical compounds including sulfonamides [20]. These systems utilize ionic liquids and inorganic salts to create biphasic systems that enable selective extraction of target compounds from aqueous environments [20].

Process optimization for large-scale purification requires consideration of factors including solvent recovery, waste minimization, and energy efficiency [22] [23]. Pharmaceutical manufacturing operations must implement purification protocols that meet regulatory requirements while maintaining economic viability [22] [23].

Quality control considerations for Flosulide purification include the monitoring of impurity levels, moisture content, and crystalline form [19]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry are employed to ensure product quality and consistency [19].

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

353.05333539 g/mol

Monoisotopic Mass

353.05333539 g/mol

Heavy Atom Count

24

UNII

GVR41S4ZHJ

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

80937-31-1

Wikipedia

Flosulide

Dates

Last modified: 07-15-2023
[1]. Turull A, et al. Acute effects of the anti-inflammatory cyclooxygenase-2 selective inhibitor, flosulide, on renal plasma flow and glomerular filtration rate in rats. Inflammation. 2001 Apr;25(2):119-28.[2]. Zimmermann KC, et al. Cyclooxygenase-2 expression in human esophageal carcinoma. Cancer Res. 1999 Jan 1;59(1):198-204.[3]. Heise G, et al. Different actions of the cyclooxygenase 2 selective inhibitor flosulide in rats with passive Heymann nephritis. Nephron. 1998 Oct;80(2):220-6.

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